molecular formula C14H10ClN3O3S B599909 Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 174726-87-5

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No. B599909
M. Wt: 335.762
InChI Key: DEQCQORBUCWBPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H10ClN3O3S and its molecular weight is 335.762. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves the condensation of 2-aminothiazole with ethyl 3-oxo-4-chloro-1,8-naphthyridine-7-carboxylate, followed by cyclization and esterification reactions.

Starting Materials
Ethyl 3-oxo-4-chloro-1,8-naphthyridine-7-carboxylate, 2-aminothiazole, Sodium ethoxide, Ethyl acetate, Hydrochloric acid, Sodium bicarbonate

Reaction
Step 1: Ethyl 3-oxo-4-chloro-1,8-naphthyridine-7-carboxylate is reacted with sodium ethoxide in ethyl acetate to form the corresponding enolate., Step 2: 2-aminothiazole is added to the reaction mixture and the resulting mixture is heated to 60-70°C for several hours to allow for condensation., Step 3: The resulting intermediate is then cyclized by adding hydrochloric acid and heating the mixture to 100°C for several hours., Step 4: The cyclized intermediate is then treated with sodium bicarbonate to neutralize the mixture., Step 5: Esterification is carried out by adding ethyl chloroformate and triethylamine to the mixture, followed by heating at 80-90°C for several hours., Step 6: The resulting product, Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate, is isolated by filtration and recrystallization.

properties

IUPAC Name

ethyl 7-chloro-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-2-21-13(20)9-7-18(14-16-5-6-22-14)12-8(11(9)19)3-4-10(15)17-12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQCQORBUCWBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)Cl)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chloro-4-oxo-1-(thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylate

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